![molecular formula C17H18F3N3O3 B2675026 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1226435-88-6](/img/structure/B2675026.png)
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell signaling pathways. In
Scientific Research Applications
Crystal Structure Analysis
Studies on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provide insights into the molecular conformations and interactions within these molecules, such as intramolecular hydrogen bonding stabilizing folded conformations (S. Subasri et al., 2016). Such structural analyses are fundamental for understanding the reactivity and potential applications of these compounds in pharmaceuticals and material science.
Antifolate and Antitumor Activity
Research into pyrimidine derivatives, including studies on dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlights the therapeutic potential of these compounds. For example, N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs have been evaluated for their antitumor activities, demonstrating potent inhibitory activity and suggesting their utility in cancer treatment (A. Gangjee et al., 2005).
Aldose Reductase Inhibition
Some pyrimidinone derivatives have been tested for aldose reductase inhibitory activity, an enzyme implicated in diabetic complications. The evaluation of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids as aldose reductase inhibitors provides an example of how structural modifications of pyrimidine derivatives can influence biological activity and potentially offer therapeutic benefits for conditions like diabetes (K. Ogawva et al., 1993).
Antimicrobial Activity
The synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have shown that these compounds possess good antibacterial and antifungal activities. This illustrates the potential of pyrimidine derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).
properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11(2)13-7-16(25)23(10-22-13)9-15(24)21-8-12-5-3-4-6-14(12)26-17(18,19)20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSICNRJQWVGCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.